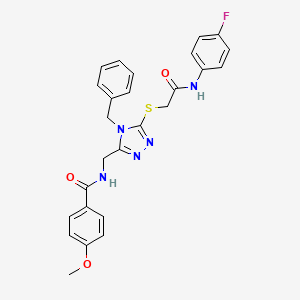
N-((4-benzyl-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-benzyl-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H24FN5O3S and its molecular weight is 505.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-benzyl-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and anticancer applications. This article delves into the synthesis, biological activity, and underlying mechanisms of action of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of 4-fluorophenylamine with a suitable thioether to form the triazole structure.
- Amide Bond Formation : The triazole derivative is then reacted with 4-methoxybenzoic acid to form the final amide compound.
- Purification : The product is purified through recrystallization or chromatography.
The yield and purity of the synthesized compound are crucial for subsequent biological testing.
Antifungal Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal activity. For instance, certain benzimidazole-triazole derivatives showed potent effects against Candida species, particularly C. glabrata, with minimum inhibitory concentration (MIC) values as low as 0.97 μg/mL . The presence of electron-withdrawing groups like fluorine at specific positions on the phenyl ring significantly enhances antifungal efficacy .
Anticancer Potential
- Mechanisms of Action : Triazole derivatives have been implicated in various anticancer mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's structure allows it to interact with cellular targets involved in cancer progression.
- Case Studies : A study focusing on similar triazole compounds indicated their effectiveness against various cancer cell lines, suggesting that modifications to the triazole structure can lead to enhanced biological activity .
Research Findings
The following table summarizes key findings from recent research on triazole derivatives similar to this compound:
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3S/c1-35-22-13-7-19(8-14-22)25(34)28-15-23-30-31-26(32(23)16-18-5-3-2-4-6-18)36-17-24(33)29-21-11-9-20(27)10-12-21/h2-14H,15-17H2,1H3,(H,28,34)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYGDWXRGJZCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














